

Spectroscopic Profile of Tetrairidium Dodecacarbonyl ($\text{Ir}_4(\text{CO})_{12}$): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

Cat. No.: *B077418*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tetrairidium dodecacarbonyl** ($\text{Ir}_4(\text{CO})_{12}$), a stable, tetrahedral metal carbonyl cluster. The document focuses on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, presenting key quantitative data, detailed experimental protocols, and a logical workflow for its spectroscopic analysis.

Introduction

Tetrairidium dodecacarbonyl, with the chemical formula $\text{Ir}_4(\text{CO})_{12}$, is a canary-yellow, air-stable crystalline solid. Its structure is characterized by a tetrahedral core of four iridium atoms, with each iridium atom coordinated to three terminal carbonyl (CO) ligands. This high symmetry (Td point group) dictates that all twelve CO ligands are chemically and structurally equivalent, a key factor in the interpretation of its spectroscopic data. The compound is poorly soluble in most organic solvents.

Spectroscopic Data

The spectroscopic characterization of $\text{Ir}_4(\text{CO})_{12}$ is fundamental to confirming its identity, purity, and structural integrity. The following sections detail the key IR and NMR spectroscopic data.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for characterizing the carbonyl ligands in $\text{Ir}_4(\text{CO})_{12}$. The number and frequencies of the C-O stretching modes are indicative of the molecule's structure and symmetry. For a molecule with Td symmetry and only terminal CO ligands, group theory predicts two IR-active C-O stretching modes (T_2 symmetry) and three Raman-active modes ($\text{A}_1 + \text{E} + \text{T}_2$).

Table 1: Vibrational Spectroscopic Data for $\text{Ir}_4(\text{CO})_{12}$

Wavenumber (cm^{-1})	Method	Assignment	Symmetry	Reference
2077	IR	$\nu(\text{CO})$	T_2	[1]
2036	IR	$\nu(\text{CO})$	T_2	[1]
2118	Raman	$\nu(\text{CO})$	A_1	[2]
2072	Raman	$\nu(\text{CO})$	T_2	[2]
2028	Raman	$\nu(\text{CO})$	E	[2]
196	Raman	$\nu(\text{Ir}-\text{Ir})$	T_2	[1]
175	Raman	$\nu(\text{Ir}-\text{Ir})$	A_1	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the Td symmetry of $\text{Ir}_4(\text{CO})_{12}$, all twelve carbonyl carbons are chemically equivalent. This should result in a single resonance in the ^{13}C NMR spectrum. However, the low solubility of $\text{Ir}_4(\text{CO})_{12}$ and the low natural abundance of the ^{13}C isotope make obtaining a high-quality solution-state spectrum challenging.

While a specific, experimentally determined ^{13}C NMR chemical shift for $\text{Ir}_4(\text{CO})_{12}$ in solution is not readily available in the cited literature, the chemical shift for terminal carbonyl ligands on iridium typically falls within the range of 160-180 ppm. Solid-state ^{13}C NMR spectroscopy is a viable alternative for characterizing this and other poorly soluble metal carbonyls.

Table 2: Predicted ^{13}C NMR Data for $\text{Ir}_4(\text{CO})_{12}$

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Rationale
^{13}C	160 - 180	Singlet	All 12 terminal CO ligands are chemically equivalent due to Td symmetry.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of the carbonyl ligands in solid-state $\text{Ir}_4(\text{CO})_{12}$.

Method: Attenuated Total Reflectance (ATR) or Nujol Mull

- ATR-FTIR:

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the powdered $\text{Ir}_4(\text{CO})_{12}$ sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Clean the ATR crystal thoroughly after the measurement.
- Nujol Mull:
 - Grind a few milligrams of the crystalline $\text{Ir}_4(\text{CO})_{12}$ sample to a fine powder using an agate mortar and pestle.
 - Add a drop or two of Nujol (mineral oil) and continue to grind until a smooth, translucent paste is formed.
 - Spread a thin, even layer of the mull onto a KBr or NaCl salt plate.
 - Place a second salt plate on top and gently rotate to ensure a uniform film with no air bubbles.
 - Mount the salt plates in the spectrometer's sample holder.
 - Acquire the IR spectrum. A background spectrum of the clean, empty sample compartment should be recorded beforehand.
 - Clean the salt plates with a suitable dry solvent (e.g., hexane or chloroform) immediately after use.

Raman Spectroscopy

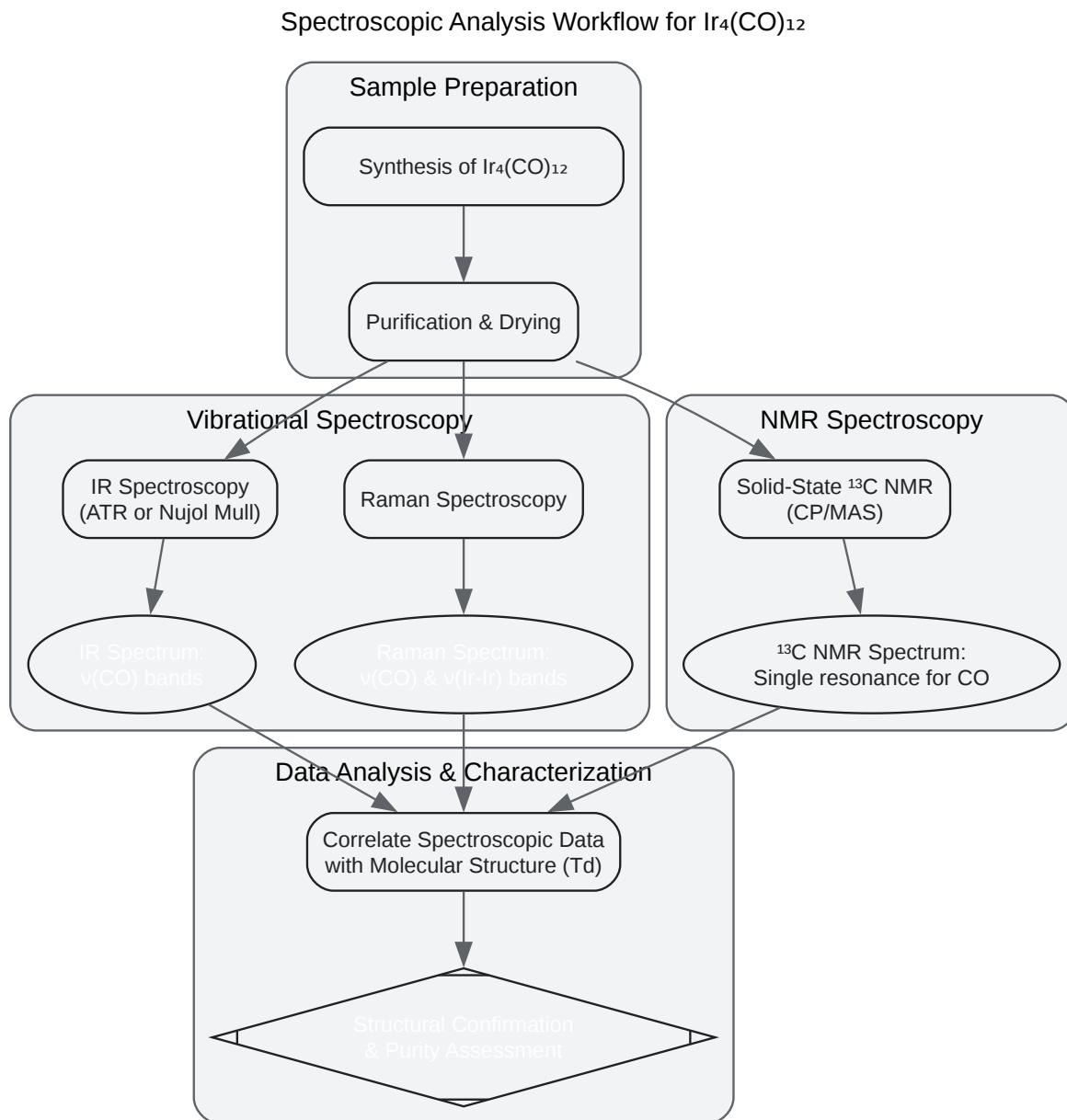
Objective: To obtain the complementary vibrational spectrum, including metal-metal stretches, of solid-state $\text{Ir}_4(\text{CO})_{12}$.

Method: Dispersive Raman Spectroscopy

- Place a small amount of the powdered $\text{Ir}_4(\text{CO})_{12}$ sample into a glass capillary tube or onto a microscope slide.
- Position the sample in the spectrometer's sample holder.
- Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

- Adjust the laser power to a low level (e.g., 1-5 mW) to avoid sample decomposition.
- Focus the laser onto the sample.
- Acquire the Raman spectrum over the desired spectral range (e.g., 100 - 2200 cm^{-1}). The acquisition time will depend on the sample's scattering efficiency and the detector sensitivity.
- Process the spectrum to remove any background fluorescence, if necessary.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy


Objective: To characterize the carbonyl carbons of $\text{Ir}_4(\text{CO})_{12}$.

Method: Solid-State Cross-Polarization Magic Angle Spinning (CP/MAS) NMR

- Finely grind the crystalline $\text{Ir}_4(\text{CO})_{12}$ sample.
- Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
- Insert the rotor into the NMR probe.
- Set the magic angle spinning (MAS) rate to a value sufficient to move spinning sidebands away from the isotropic chemical shift region (e.g., 5-10 kHz).
- Tune the NMR probe for both ^1H and ^{13}C frequencies.
- Set up a standard cross-polarization (CP) pulse sequence. This technique enhances the ^{13}C signal by transferring magnetization from the more abundant and sensitive ^1H nuclei (from any trace adsorbed water or solvent).
- Acquire the ^{13}C CP/MAS NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- Reference the ^{13}C chemical shift scale using an external standard, such as adamantane or glycine.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of $\text{Ir}_4(\text{CO})_{12}$.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, spectroscopic acquisition, and structural confirmation of Ir₄(CO)₁₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Raman frequencies of metal clusters: Ir₄(CO)₁₂ - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077418#spectroscopic-data-ir-nmr-for-ir-co>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com